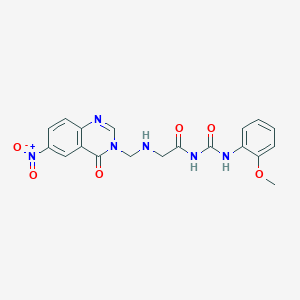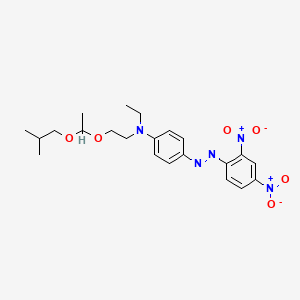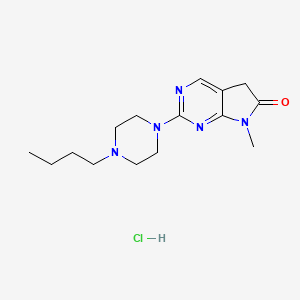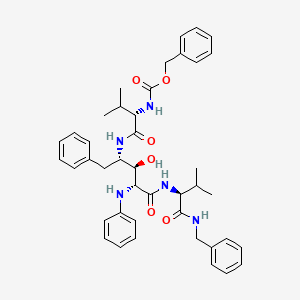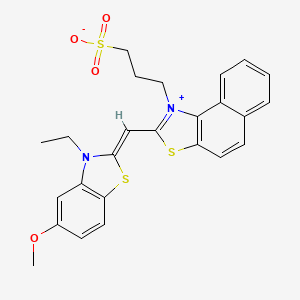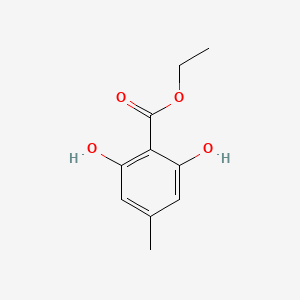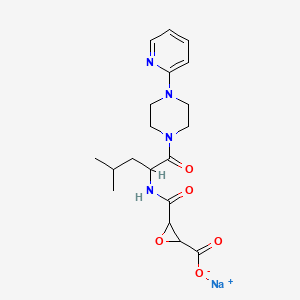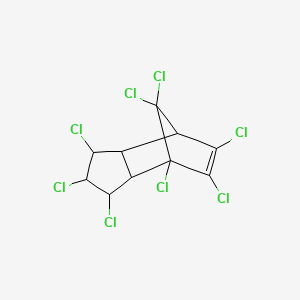
4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- is a complex organic compound characterized by its unique structure and multiple chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- typically involves multiple steps, including the chlorination of precursor compounds and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. Optimization of reaction conditions and purification techniques are essential for producing the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of chlorine atoms or addition of hydrogen atoms.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce less chlorinated or hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple chlorine atoms make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development or as diagnostic agents.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorinated indenes and related structures with varying degrees of chlorination and hydrogenation.
Uniqueness
The uniqueness of 4,7-Methano-1H-indene, 1,2,3,4,5,6,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1R,2S,3S,3aR,4S,7S,7aR)-rel- lies in its specific arrangement of chlorine atoms and its potential reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
184654-63-5 |
|---|---|
Formule moléculaire |
C10H6Cl8 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
1,3,4,5,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-4-1-2(5(12)7(4)14)9(16)8(15)6(13)3(1)10(9,17)18/h1-5,7H |
Clé InChI |
UCLSMRUQRKTEHR-UHFFFAOYSA-N |
SMILES canonique |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2C3(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





